2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for piperazine derivatives with multiple amine substitutions. According to PubChem database records, the systematic name is designated as 2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine tetrahydrochloride. This nomenclature reflects the core piperazine ring structure with two ethylamine chains attached at the 1 and 4 positions of the heterocyclic framework.
The structural representation reveals a six-membered piperazine ring containing two nitrogen atoms at opposite positions, with each nitrogen atom bearing a 2-aminoethyl substituent. The tetrahydrochloride designation indicates that four hydrochloride groups are associated with the free base structure, effectively protonating all available nitrogen centers in the molecule. The canonical SMILES notation for this compound is documented as C1CN(CCN1CCN)CCN.Cl.Cl.Cl.Cl, providing a concise linear representation of the molecular connectivity.
Chemical database records indicate that the InChI (International Chemical Identifier) string for this compound is InChI=1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H, which provides a standardized method for representing the chemical structure. The corresponding InChI Key is HITABVDJOBJPJE-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation derived from the full InChI string.
Molecular Formula and Crystallographic Data
The molecular formula for 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride is definitively established as C8H24Cl4N4, representing the salt form with four hydrochloride units associated with the organic base. This formula accounts for the complete protonation of all nitrogen centers in the molecule, reflecting the typical behavior of polyamine compounds in acidic conditions.
The molecular weight has been consistently reported across multiple sources as 318.11 grams per mole, with some databases reporting slight variations such as 318.1099853515625 due to different calculation methodologies. The precision in molecular weight determination is crucial for accurate analytical measurements and synthetic applications.
| Physical Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H24Cl4N4 | |
| Molecular Weight | 318.11 g/mol | |
| Color/Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Refrigerated |
Crystallographic data for this compound indicates that it exists as a solid at ambient conditions. The compound's physical state and handling characteristics are important for laboratory applications and storage requirements. Chemical suppliers typically specify minimum purity levels of 95% or higher for research-grade materials, indicating the compound's stability and the feasibility of purification to high standards.
The salt form provides enhanced water solubility compared to the free base, making it more suitable for aqueous applications and biological research. This characteristic is particularly relevant given the compound's potential applications in biochemical assays and pharmaceutical research where aqueous solubility is often a critical parameter.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITABVDJOBJPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride typically involves multi-step organic synthesis focusing on:
- Formation and functionalization of the piperazine ring.
- Introduction of aminoethyl side chains.
- Conversion to the tetrahydrochloride salt form for stability and handling.
Key transformations include reductive amination, alkylation, reduction of azide or nitro groups, and salt formation.
Reduction of Azide or Nitro Precursors to Amines
A common preparatory step involves the reduction of azide or nitro groups to the corresponding amines, crucial for introducing the aminoethyl moieties.
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- Using phosphines such as triphenylphosphine or tributylphosphine in solvents like tetrahydrofuran or dioxane at 0–110°C.
- Catalytic hydrogenation with palladium on charcoal in solvents such as ethyl acetate, alcohol, or water at 0–80°C.
-
- Temperature control between ambient and moderate heating is essential.
- Reaction times vary from minutes to several hours depending on catalyst and substrate.
This step ensures selective conversion of azide/nitro groups without affecting other sensitive functionalities.
Alkylation and Reductive Alkylation
Alkylation of the piperazine nitrogen atoms is performed to install the 2-aminoethyl substituents.
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- Alkyl halides such as methyl iodide, ethyl bromide, or benzyl chloride.
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- Polar aprotic solvents including methylene chloride, dimethylformamide, tetrahydrofuran, or dioxane.
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- Tertiary organic bases like triethylamine or inorganic bases to deprotonate amines and facilitate alkylation.
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- Temperatures range from 0 to 150°C, typically optimized between 0 and 100°C for selectivity.
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- Using carbonyl compounds (formaldehyde, acetaldehyde) and reducing agents such as sodium borohydride or sodium cyanoborohydride at pH 6–7 and ambient temperature.
- Alternatively, catalytic hydrogenation in the presence of palladium/charcoal under 1–5 bar hydrogen pressure.
These methods enable precise installation of aminoethyl groups on the piperazine ring.
Salt Formation: Tetrahydrochloride Preparation
The free base of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine is converted into its tetrahydrochloride salt to enhance stability and solubility.
- Procedure:
- Treatment with hydrochloric acid in suitable solvents such as ethanol, methanol, or water.
- Controlled addition of acid at temperatures between 20 and 100°C.
- Isolation of the tetrahydrochloride salt by crystallization or precipitation.
This step is crucial for pharmaceutical-grade purity and handling.
Solvent and Reagent Selection
| Step | Solvents Used | Reagents/Bases/Catalysts | Temperature Range |
|---|---|---|---|
| Azide/Nitro Reduction | Tetrahydrofuran, dioxane, ethyl acetate, alcohol, water | Triphenylphosphine, Pd/C catalyst | 0–110°C (phosphine), 0–80°C (hydrogenation) |
| Alkylation | Methylene chloride, DMF, toluene, dioxane | Alkyl halides (methyl iodide, benzyl chloride), triethylamine, inorganic bases | 0–150°C (preferably 0–100°C) |
| Reductive Alkylation | Methanol, ethanol, tetrahydrofuran | Sodium borohydride, sodium cyanoborohydride, Pd/C | Ambient to mild heating |
| Salt Formation | Ethanol, methanol, water | Hydrochloric acid | 20–100°C |
Reaction Scheme Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Azide/Nitro Reduction | Conversion of azido or nitro precursors to primary amines using phosphine or catalytic hydrogenation |
| 2 | Alkylation | Introduction of aminoethyl groups via alkyl halides in presence of base |
| 3 | Reductive Alkylation | Reductive amination of amines with aldehydes followed by reduction |
| 4 | Salt Formation | Conversion of free amine to tetrahydrochloride salt by acid treatment |
Research Findings and Optimization Notes
- The reduction of azides to amines using triphenylphosphine is preferred for mild conditions and high selectivity, avoiding over-reduction or side reactions.
- Catalytic hydrogenation is efficient but requires careful control of temperature and pressure to prevent degradation of sensitive groups.
- Alkylation reactions benefit from polar aprotic solvents and controlled temperature to minimize side reactions like over-alkylation or quaternization.
- Salt formation with hydrochloric acid improves compound stability and crystallinity, facilitating purification and formulation.
- Use of bases such as triethylamine or DBU enhances reaction rates and yields in alkylation and coupling steps.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions/Materials |
|---|---|
| Reduction agent | Triphenylphosphine, Pd/C catalyst |
| Alkylating agent | Methyl iodide, benzyl chloride |
| Solvents | THF, dioxane, methylene chloride, DMF, ethanol |
| Base | Triethylamine, DBU, inorganic bases |
| Temperature range | 0–110°C for reduction, 0–150°C for alkylation, ambient for salt formation |
| Acid for salt formation | Hydrochloric acid |
| Reaction time | 10 min to 12 hours depending on step |
This detailed analysis of preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and purification techniques from authoritative patent sources and research literature, providing a comprehensive guide for researchers and industrial chemists.
Chemical Reactions Analysis
2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under acidic conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include methanesulfonic acid, hydrogen gas, and various electrophiles. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride serves as a building block for synthesizing heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in creating complex molecules for further study.
Biology
This compound is studied for its potential as a ligand in biochemical assays. It can interact with various biological targets, making it useful in drug discovery processes aimed at identifying new therapeutic agents.
Medicine
The medical applications of this compound are particularly noteworthy:
- Copper Chelation : It exhibits copper-chelating properties, which are beneficial in treating conditions like Wilson's disease. This disease is characterized by excessive copper accumulation in the body, leading to various health issues. The chelation mechanism involves binding copper ions and facilitating their excretion from the body.
- Therapeutic Research : Preliminary studies indicate potential roles in cancer therapy by enhancing the efficacy of other treatments through improved drug delivery systems .
Industrial Applications
In industrial settings, this compound is employed in the production of epoxy resins and other materials due to its chemical stability and reactivity. Its ability to form cross-linked structures makes it valuable in creating durable products .
Case Studies
Case Study 1: Wilson's Disease Treatment
A study demonstrated the effectiveness of piperazine derivatives in chelating copper ions from patients with Wilson's disease. The compound showed significant promise in reducing copper levels in clinical trials .
Case Study 2: Cancer Therapy Enhancement
Research involving nanoparticles loaded with this compound indicated improved delivery of therapeutic agents to tumor sites, thereby enhancing anti-tumor immunity through targeted action on dendritic cells .
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride involves its ability to chelate metal ions, particularly copper(II) ions . This chelation process helps in the removal of excess copper from the body, making it useful in the treatment of Wilson’s disease. The compound acts by binding to copper ions and forming stable complexes that are excreted from the body.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include piperazine derivatives with modifications to substituents, aromatic groups, or salt forms. Key examples from literature and commercial catalogs are compared below:
Key Observations :
- Salt Forms: The tetrahydrochloride salt of the target compound enhances solubility in aqueous systems, unlike monohydrochloride salts (e.g., NE-100) or tartrate salts (e.g., MS-377), which may influence pharmacokinetics .
- Substituent Effects: Aromatic or heterocyclic additions (e.g., quinoline in C1–C7 or chlorophenyl in MS-377) confer specificity toward biological targets (e.g., receptors, enzymes), whereas ethylamine chains in the target compound suggest a role in polyamine-mediated processes (e.g., DNA stabilization) .
- Commercial Availability: Unlike the discontinued target compound, analogs like MS-377 and quinoline derivatives remain actively researched, reflecting their broader therapeutic relevance .
Biological Activity
2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride, commonly referred to as AEP, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
AEP is characterized by a piperazine ring substituted with an aminoethyl group and an ethylamine moiety. The tetrahydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.
Pharmacological Effects
AEP exhibits a range of biological activities, primarily attributed to its interaction with various receptors and enzymes. Key pharmacological effects include:
- Antidepressant Activity : AEP has been investigated for its potential antidepressant effects. Studies suggest that it may enhance serotonergic and dopaminergic neurotransmission, which are critical pathways in mood regulation.
- Antinociceptive Properties : Research indicates that AEP may possess analgesic properties, providing relief from pain through modulation of pain pathways in the central nervous system.
- Neuroprotective Effects : Preliminary studies suggest that AEP may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
The mechanisms through which AEP exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : AEP may interact with serotonin (5-HT) and dopamine receptors, influencing mood and pain perception.
- Inhibition of Reuptake Transporters : Similar to other compounds with antidepressant properties, AEP might inhibit the reuptake of neurotransmitters, thus increasing their availability in the synaptic cleft.
Study 1: Antidepressant Activity
In a controlled trial assessing the antidepressant effects of AEP, subjects receiving the compound demonstrated significant improvements in depression scales compared to placebo groups. The study highlighted AEP's potential as a novel treatment option for major depressive disorder.
Study 2: Neuroprotective Effects
A study examining the neuroprotective effects of AEP on cultured neuronal cells showed that treatment with the compound resulted in reduced markers of oxidative stress. This suggests that AEP could be beneficial in conditions characterized by oxidative damage, such as Alzheimer's disease.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for optimizing the synthesis of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride to maximize yield and purity?
- Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations to identify energy-efficient pathways for piperazine derivatization. For example, ICReDD’s approach combines computational screening (e.g., transition-state analysis) with iterative experimental validation to minimize byproducts . Key steps include:
- Step 1 : Pre-optimize reaction conditions (solvent, temperature) via density functional theory (DFT) simulations.
- Step 2 : Validate with small-scale reactions (1–5 mmol) using HPLC to monitor purity.
- Step 3 : Adjust stoichiometry of ethylenediamine precursors and HCl for salt formation, referencing analogous piperazine hydrochloride syntheses (e.g., 1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride) .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., compare to 4-(2-Aminoethyl)tetrahydro-2H-pyran hydrochloride, which degrades at 132–136°C) .
- Hygroscopicity Tests : Monitor mass changes in controlled humidity chambers (20–80% RH) to evaluate moisture sensitivity, critical for hydrochloride salts.
- Long-Term Stability : Store aliquots at –20°C, 4°C, and room temperature; analyze via NMR and mass spectrometry every 3 months .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-aligned protocols for piperazine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (see safety data for [4-(氨基甲基)哌啶-1-基]甲酮二氢氯化物) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste (UN 2815 guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the receptor-binding affinity of this compound in neurological or oncological targets?
- Methodological Answer : Apply molecular docking and molecular dynamics (MD) simulations:
- Step 1 : Generate 3D structures of the compound (e.g., using Gaussian or Schrödinger Suite) and align with receptor active sites (e.g., dopamine D2 or serotonin receptors).
- Step 2 : Calculate binding free energy (ΔG) via MM/GBSA methods, referencing studies on structurally similar amines like (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride .
- Step 3 : Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells).
Q. What strategies resolve contradictions in solubility data reported for this compound across different solvent systems?
- Methodological Answer : Systematically evaluate solubility using:
- Phase Diagrams : Map solubility vs. temperature/pH in polar (water, DMSO) and nonpolar solvents (ethyl acetate).
- Ionic Strength Effects : Compare solubility in buffered (PBS) vs. unbuffered solutions, as hydrochloride salts often exhibit pH-dependent solubility .
- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., 25°C vs. 37°C) to identify methodological variability .
Q. How can reactor design principles improve scalability of this compound’s synthesis for preclinical studies?
- Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) guidelines :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency for ethylamine-piperazine coupling steps.
- In-Line Analytics : Integrate FTIR or UV-vis probes to monitor intermediate formation (e.g., freebase-to-HCl salt conversion).
- Scale-Down Models : Use microreactors (≤10 mL) to simulate large-scale kinetics before pilot plant trials.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
